Tris(4-cyanophenyl)methanol

Vue d'ensemble

Description

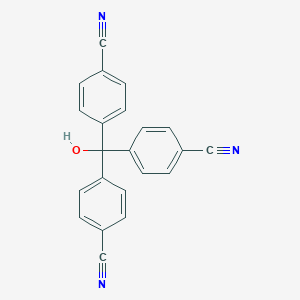

Tris(4-cyanophenyl)methanol is an organic compound with the molecular formula C22H13N3O and a molecular weight of 33536This compound is primarily used in research settings, particularly in the field of proteomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-cyanophenyl)methanol typically involves a two-stage reaction. In the first stage, 4-bromobenzenecarbonitrile reacts with n-butyllithium in tetrahydrofuran and hexane at -78°C under an inert atmosphere. In the second stage, the intermediate product reacts with 4-cyanobenzoic acid methyl ester in tetrahydrofuran and hexane at room temperature, again under an inert atmosphere .

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: Tris(4-cyanophenyl)methanol can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The major product is typically an alcohol or amine derivative.

Substitution: The major product depends on the substituent introduced, such as a halogenated derivative.

Applications De Recherche Scientifique

Liquid Crystals

Liquid Crystal Displays (LCDs) : Tris(4-cyanophenyl)methanol is utilized in the formulation of liquid crystal mixtures. Its unique molecular structure allows for the tuning of optical properties, which is essential for enhancing the performance of LCDs. The compound exhibits both nematic and smectic phases, making it suitable for applications in display technologies where precise control over light modulation is required .

Ferroelectric Liquid Crystals : The compound has been investigated for use in ferroelectric liquid crystals (FLCs). These materials are critical for applications in advanced display technologies due to their fast switching times and ability to maintain a stable state without power. Research indicates that incorporating this compound into FLC formulations can improve optical performance and thermal stability .

Photonic Applications

Optoelectronic Devices : this compound has potential applications in optoelectronic devices, particularly as a component in organic light-emitting diodes (OLEDs) and solar cells. Its ability to absorb and emit light efficiently makes it a candidate for enhancing the efficiency of these devices. Studies have shown that compounds with similar structures can exhibit significant photoluminescent properties, suggesting that this compound could also contribute positively to optoelectronic performance .

Photodynamic Therapy (PDT) : The compound's structural characteristics enable it to act as a photosensitizer in photodynamic therapy applications. PDT utilizes light-activated compounds to produce reactive oxygen species that can target and destroy cancer cells. Research indicates that derivatives of this compound may enhance the efficacy of PDT due to their ability to generate singlet oxygen upon irradiation .

Supramolecular Chemistry

Self-Assembly Processes : this compound can participate in supramolecular self-assembly processes, forming complex structures that are useful in materials science. The compound's ability to engage in hydrogen bonding and π-π interactions allows for the creation of organized molecular architectures. These architectures can be employed in drug delivery systems and as scaffolds for further chemical modifications .

Porphyrin Complexes : The compound has been studied in conjunction with porphyrins to create novel hybrid materials with enhanced properties. These complexes can exhibit unique electronic and optical characteristics that are beneficial for applications in sensing and catalysis. The integration of this compound into porphyrin frameworks has shown promise in developing materials for advanced photonic applications .

Case Studies

Mécanisme D'action

The mechanism of action of Tris(4-cyanophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. For instance, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways .

Comparaison Avec Des Composés Similaires

- Tris(4-methoxyphenyl)methanol

- Tris(4-fluorophenyl)methanol

- Tris(4-chlorophenyl)methanol

Comparison: Tris(4-cyanophenyl)methanol is unique due to the presence of the cyano group, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. For example, the cyano group can enhance the compound’s ability to participate in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis .

Activité Biologique

Tris(4-cyanophenyl)methanol is an organic compound known for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action, cytotoxicity, and implications in various fields such as cancer research and developmental biology.

Chemical Structure and Properties

This compound, with the molecular formula , features three 4-cyanophenyl groups attached to a central carbon atom. The presence of the cyano group (-CN) enhances its electron-withdrawing capacity, influencing its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its cytotoxic effects against various cancer cell lines. The compound exhibits significant potential as an anticancer agent, with studies indicating its ability to induce apoptosis in malignant cells.

Cytotoxicity Studies

-

In Vitro Antitumor Activity :

- This compound has shown promising results against breast cancer cell lines. In a study, it exhibited an IC50 value ranging from 1.52 to 9.60 μM, indicating strong potency compared to standard chemotherapeutic agents like Taxol (IC50 = 7.80 μM) .

- Further investigations revealed that the compound also demonstrated activity against colon and liver cancer cell lines, with IC50 values between 2.01 and 8.23 μM .

- Mechanism of Action :

Case Study 1: Breast Cancer Cell Lines

In a controlled study examining the effects of this compound on MCF-7 breast cancer cells, researchers found that treatment led to a dose-dependent increase in apoptosis markers. The study reported that at concentrations above 5 μM, there was a notable increase in caspase-3 activity, a key indicator of apoptosis .

Case Study 2: Developmental Toxicity

Research involving zebrafish embryos indicated that exposure to this compound resulted in significant morphological changes and developmental delays. Specifically, pancreas area measurements showed reductions of approximately 20% in treated embryos compared to controls . Transcriptomic analyses revealed downregulation of critical developmental pathways, suggesting potential teratogenic effects .

Data Tables

| Cell Line | IC50 (μM) | Comparison Drug IC50 (μM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.52 - 9.60 | Taxol: 7.80 |

| HCT116 (Colon Cancer) | 2.01 - 5.27 | Taxol: 7.96 |

| HepG2 (Liver Cancer) | 2.36 - 8.23 | Taxol: 4.44 |

Propriétés

IUPAC Name |

4-[bis(4-cyanophenyl)-hydroxymethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13N3O/c23-13-16-1-7-19(8-2-16)22(26,20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21/h1-12,26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPKKUWZSWVEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(C3=CC=C(C=C3)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Tris(4-cyanophenyl)methanol's structure in forming coordination networks with silver(I) salts?

A1: this compound (5) possesses three nitrile groups capable of coordinating with metal ions. In the cited research [], it forms a coordination network with silver(I) triflate ([Ag·5·CF3SO3]·2C6H6). The crystal structure reveals that the silver(I) ion interacts with the nitrile groups of this compound, creating a network structure. The researchers highlight the influence of ligand symmetry and molecular dipole moments on the resulting solid-state structures of these coordination networks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.